(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 94367-35-8
VCID: VC21550490
InChI: InChI=1S/C15H18N2O3S.C2HF3O2/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2;3-2(4,5)1(6)7/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19);(H,6,7)/t12-;/m0./s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O
Molecular Formula: C17H19F3N2O5S
Molecular Weight: 420,41 g/mole

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate

CAS No.: 94367-35-8

Cat. No.: VC21550490

Molecular Formula: C17H19F3N2O5S

Molecular Weight: 420,41 g/mole

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate - 94367-35-8

Specification

CAS No. 94367-35-8
Molecular Formula C17H19F3N2O5S
Molecular Weight 420,41 g/mole
IUPAC Name (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C15H18N2O3S.C2HF3O2/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2;3-2(4,5)1(6)7/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19);(H,6,7)/t12-;/m0./s1
Standard InChI Key VSAUWUJWXBUSEU-YDALLXLXSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate is a chemical compound consisting of a coumarin backbone conjugated with a methionine residue and formulated as a trifluoroacetate salt. This specific chemical configuration gives the compound unique properties that make it particularly useful in biochemical research.

ParameterValue
CAS Number94367-35-8
Molecular FormulaC17H19F3N2O5S
Molecular Weight420.41 g/mol
IUPAC Name(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid
Common SynonymsL-Methionine 7-amido-4-methylcoumarin trifluoroacetate salt; H-Met-AMC

Chemical and Physical Properties

The compound possesses distinct physical and chemical properties that facilitate its applications in research settings.

PropertyValue
Physical AppearanceOff-white crystalline solid
SolubilitySoluble in DMF, DMSO, acetonitrile, ethyl acetate; slightly soluble in chloroform; insoluble in water and diethyl ether
Storage Temperature2-8°C
LogP2.75362
Topological Polar Surface Area122.63 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3
Rotatable Bonds5
Excitation Peak380 nm
Emission Peak460 nm

Biochemical Significance and Applications

Enzymatic Substrate Properties

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate functions primarily as a substrate for specific proteolytic enzymes. Its design incorporates structural elements that enable it to interact with enzyme active sites while producing detectable signals upon enzymatic cleavage.

The compound serves as a fluorogenic substrate for:

  • Methionine aminopeptidase 2 (MetAP2) with Km = 310 µM

  • Aminopeptidase N with Km = 377 µM

These enzymes can cleave the amide bond between the methionine residue and the coumarin moiety, releasing the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified to assess enzymatic activity.

Fluorescent Properties and Detection

The compound exhibits fluorescent properties that make it particularly useful for monitoring enzymatic reactions:

  • Intact compound shows minimal fluorescence

  • Upon enzymatic cleavage, the released 7-amino-4-methylcoumarin exhibits strong fluorescence

  • Excitation maximum: 380 nm

  • Emission maximum: 460 nm

  • Alternative excitation/emission wavelengths: 355 nm or 375 nm / 440 nm or 450 nm

This fluorogenic property enables real-time monitoring of enzymatic activity, making it valuable for kinetic studies and high-throughput screening of enzyme inhibitors.

Research Applications

The compound finds application in various research contexts:

  • Enzyme assays and characterization

  • Inhibitor screening for drug discovery

  • Kinetic analysis of proteolytic enzymes

  • Investigation of enzymatic mechanisms

  • Structural biology studies of enzyme-substrate interactions

Its specificity for certain aminopeptidases makes it particularly valuable for research in areas where these enzymes play significant roles, such as cancer research, inflammation studies, and investigations of protein processing mechanisms.

Synthesis and Preparation

SourcePurity Specification
Chemscene98%
Sigma-Aldrich≥99.0% (sum of enantiomers, HPLC)
Lumiprobe95+% (HPLC-MS and NMR 1H)

Quality control typically involves analytical techniques such as HPLC-MS and NMR to verify identity, purity, and stereochemical integrity.

Structural Relationships to Other Compounds

Related Coumarin Derivatives

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate belongs to a broader family of coumarin-based enzyme substrates. Several structurally related compounds have been developed for specific applications:

  • (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate (L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt)

    • CAS: 96594-10-4

    • Differs in having an alanine residue instead of methionine

  • (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide acetate (H-Met-AMC acetate)

    • CAS: 201854-07-1

    • Same structure but with acetate instead of trifluoroacetate counterion

  • (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate

    • CAS: 191723-67-8

    • Contains a valine residue instead of methionine

These compounds share the 7-amido-4-methylcoumarin structure but differ in the amino acid component, enabling selective targeting of different proteolytic enzymes.

Coumarin Derivatives in Research

Coumarins represent an important class of heterocyclic compounds with diverse applications in medicinal chemistry and biochemical research. The study of coumarin dates back to 1820 when it was first extracted from tonka bean by Vogel . Since then, numerous coumarin derivatives have been synthesized and investigated for their biological activities.

The unique chemical structure of coumarin derivatives facilitates binding to various biological targets through:

  • Hydrophobic interactions

  • π-stacking

  • Hydrogen bonding

  • Dipole-dipole interactions

These structural properties have made coumarin derivatives valuable tools in various research areas, including neurodegenerative diseases, cancer, and inflammation studies .

Hazard CategoryClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2 (H319)
Specific Target Organ Toxicity - Single ExposureCategory 3 (H335), Respiratory system

Precautionary Measures

When handling this compound, the following precautionary measures are recommended:

Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Wash hands thoroughly after handlingP264
Use only outdoors or in a well-ventilated areaP271
Wear protective gloves/protective clothing/eye protection/face protectionP280
IF ON SKIN: Wash with plenty of waterP302+P352
IF INHALED: Remove person to fresh air and keep comfortable for breathingP304+P340
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338
Call a POISON CENTER/doctor if you feel unwellP312
Take off contaminated clothingP362
Store in a well-ventilated place. Keep container tightly closedP403+P233
Store locked upP405
Dispose of contents/container according to local/regional/national/international regulationsP501
SpecificationDetails
Intended UseFor research use only; not for human or veterinary use
Packaging OptionsTypically available in sizes ranging from 25 mg to 1 g
Storage Requirements2-8°C in sealed containers
Shipping ConditionsRoom temperature in continental US; may vary elsewhere
StabilityTypically 24 months when stored properly

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